molecular formula C5H6ClN3 B1297447 6-chloro-N-methylpyridazin-3-amine CAS No. 14959-32-1

6-chloro-N-methylpyridazin-3-amine

Cat. No.: B1297447
CAS No.: 14959-32-1
M. Wt: 143.57 g/mol
InChI Key: IHSYIVAZIINDFR-UHFFFAOYSA-N
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Description

6-Chloro-N-methylpyridazin-3-amine is a heterocyclic compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is characterized by a pyridazine ring substituted with a chlorine atom at the 6-position and a methylamine group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

6-chloro-N-methylpyridazin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the pyridazine metabolic pathway. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity. This compound also interacts with proteins that are crucial for cellular signaling and metabolic regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their function. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells. For instance, the compound may be metabolized by enzymes in the liver, leading to the production of metabolites that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-N-methylpyridazin-3-amine can be synthesized from 3,6-dichloropyridazine and methylamine . The reaction typically involves the nucleophilic substitution of one of the chlorine atoms in 3,6-dichloropyridazine by the methylamine group. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize costs. The compound is often produced in bulk quantities and stored under inert gas (nitrogen or argon) at low temperatures (2–8 °C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Condensation Reactions: Typically carried out in the presence of a base or acid catalyst.

    Alkylation Reactions: Alkylating agents such as alkyl halides are used under basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridazines with various functional groups.

    Condensation Reactions: Imines and related compounds.

    Alkylation Reactions: Substituted amines with different alkyl groups.

Scientific Research Applications

6-Chloro-N-methylpyridazin-3-amine is used in a variety of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-methylpyridazin-3-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various research and industrial applications.

Biological Activity

6-Chloro-N-methylpyridazin-3-amine is a heterocyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with numerous biological targets, influencing enzymatic activities and cellular processes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H6_6ClN3_3
  • Molecular Weight : 143.57 g/mol

The precise molecular targets of this compound are not fully elucidated; however, it is known to interact with various enzymes and proteins, potentially leading to modulation of their activity. The compound may inhibit or modify the function of enzymes involved in metabolic pathways, particularly those related to pyridazine metabolism.

Cellular Interactions

Research indicates that this compound influences several cellular processes:

  • Gene Expression : The compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, indicating a role in cellular proliferation and survival.
  • Metabolic Regulation : It interacts with metabolic enzymes, affecting metabolite levels within cells. This interaction may lead to significant changes in cellular metabolism, impacting overall cell function.

Case Studies and Experimental Data

  • Enzymatic Activity :
    • Studies have demonstrated that this compound can inhibit specific enzymes critical for cellular signaling pathways. For instance, it was observed to bind to the active site of certain enzymes, leading to reduced enzymatic activity.
  • Cell Culture Studies :
    • In vitro studies using various cell lines have shown that this compound can induce changes in cell viability and proliferation rates. For example, it exhibited cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent .
  • Comparative Analysis :
    • When compared with structurally similar compounds, this compound demonstrated unique biological properties due to its specific substitution pattern. This uniqueness enhances its reactivity and stability, making it a valuable candidate for further medicinal chemistry research.

Summary of Biological Activities

Biological ActivityDescription
Enzyme InteractionInhibits specific enzymes involved in metabolic pathways
Gene RegulationAlters expression of genes related to cell cycle and apoptosis
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Metabolic EffectsModulates metabolic enzyme activity leading to changes in metabolite levels

Future Directions

Ongoing research is essential to fully understand the mechanisms underlying the biological activity of this compound. Investigations into its pharmacokinetics, potential therapeutic applications, and detailed interaction studies with specific receptors will provide deeper insights into its utility in medicinal chemistry.

Properties

IUPAC Name

6-chloro-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYIVAZIINDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343261
Record name 6-Chloro-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14959-32-1
Record name 6-Chloro-N-methyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14959-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-(methylamino)pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3,6-Dichloropyridazine (107, 500 mg, 3.36 mmol) was slowly added to a 2.0 M methylamine methanol solution (NH2Me in MeOH, 5 mL, 10 mmol) and stirred at room temperature for 24 hours. Water was added to the reaction mixture, and organic compounds were extracted with ethyl acetate. The recovered organic solution was washed with an aqueous solution of saturated sodium chloride and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 3-(N-monomethylamino)-6-chloropyridazine (108e, 505 mg, 88%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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